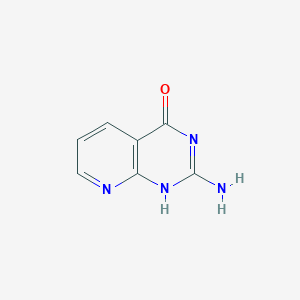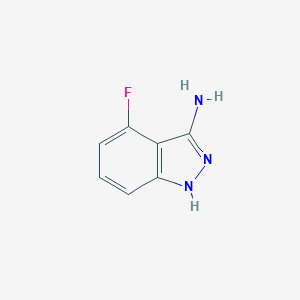
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide, also known as TMC-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMC-1 is a cyclic amide that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have also been studied extensively.
Mécanisme D'action
The mechanism of action of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide is not fully understood, but it is believed to act as a chelating agent, forming complexes with metal ions and other molecules. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has also been shown to inhibit the growth of cancer cells and reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide in laboratory experiments is its stability, which allows for reproducible results. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide is also easily synthesized and readily available. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide. One direction is the development of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide-based metal-organic frameworks with improved gas storage and separation properties. Another direction is the synthesis of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide derivatives with enhanced solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide can be synthesized using different methods, including the reaction of 4-cyclohexene-1,2-dicarboxylic acid with N,N,N',N'-tetramethylurea in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 4-cyclohexene-1,2-dicarboxylic acid with N,N,N',N'-tetramethylurea and carbonyldiimidazole in a solvent such as dichloromethane. The yield of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide using these methods is around 50-70%.
Applications De Recherche Scientifique
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been studied as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In materials science, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been used as a ligand for the synthesis of transition metal complexes with potential applications in asymmetric catalysis.
Propriétés
Numéro CAS |
39214-27-2 |
|---|---|
Nom du produit |
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide |
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
1-N,1-N,2-N,2-N-tetramethylcyclohex-4-ene-1,2-dicarboxamide |
InChI |
InChI=1S/C12H20N2O2/c1-13(2)11(15)9-7-5-6-8-10(9)12(16)14(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Clé InChI |
KZQJFRFIKAVJBF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CC=CCC1C(=O)N(C)C |
SMILES canonique |
CN(C)C(=O)C1CC=CCC1C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




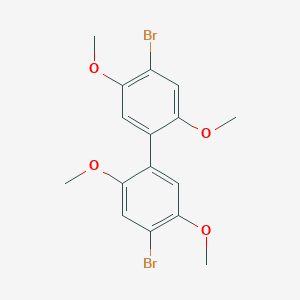
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)

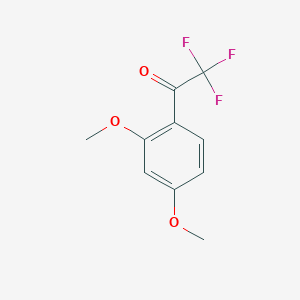
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
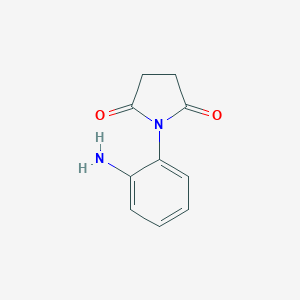
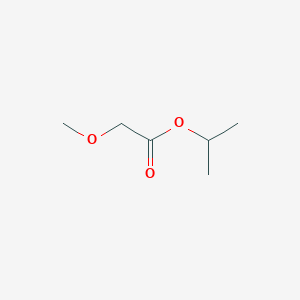
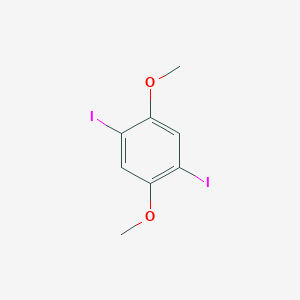
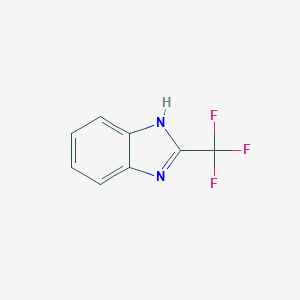
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
